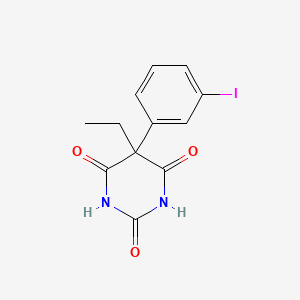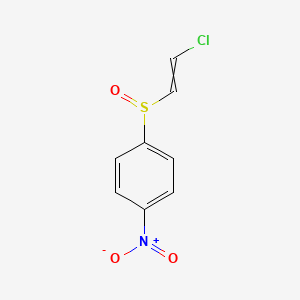
1-(2-Chloroethenesulfinyl)-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethenesulfinyl)-4-nitrobenzene is an organic compound characterized by the presence of a chloroethenesulfinyl group and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethenesulfinyl)-4-nitrobenzene typically involves the chlorination of ethylene followed by sulfonation and nitration reactions. The process begins with the chlorination of ethylene to form 2-chloroethenesulfinyl chloride. This intermediate is then reacted with a nitrobenzene derivative under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination and sulfonation processes. These reactions are carried out in specialized reactors designed to handle the exothermic nature of the reactions and to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 1-(2-Chloroethenesulfinyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1-(2-Chloroethenesulfinyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chloroethenesulfinyl)-4-nitrobenzene involves its interaction with various molecular targets. The chloroethenesulfinyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.
相似化合物的比较
- 2-Chloroethanesulfonyl chloride
- 1,2-Dichloroethane
- 1,2-Dichloroethene
Comparison: 1-(2-Chloroethenesulfinyl)-4-nitrobenzene is unique due to the presence of both a chloroethenesulfinyl group and a nitro group on the benzene ring. This combination imparts distinct chemical properties, making it more versatile in chemical reactions compared to its analogs. For instance, 2-chloroethanesulfonyl chloride lacks the nitro group, which limits its reactivity in certain contexts. Similarly, 1,2-dichloroethane and 1,2-dichloroethene do not possess the sulfinyl functionality, making them less reactive in nucleophilic substitution reactions.
属性
CAS 编号 |
88388-65-2 |
|---|---|
分子式 |
C8H6ClNO3S |
分子量 |
231.66 g/mol |
IUPAC 名称 |
1-(2-chloroethenylsulfinyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO3S/c9-5-6-14(13)8-3-1-7(2-4-8)10(11)12/h1-6H |
InChI 键 |
QFUQPWYRHCLHOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)C=CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


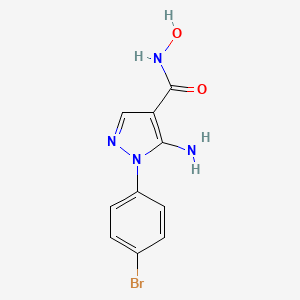
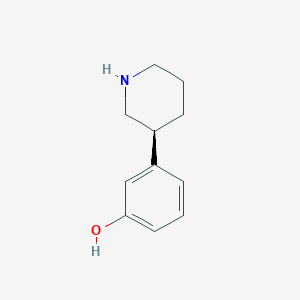
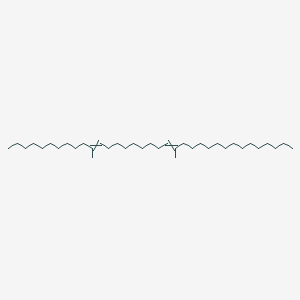

![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
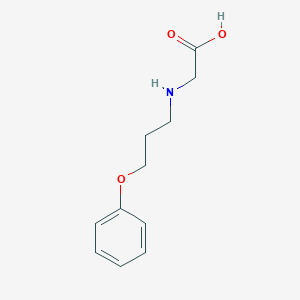
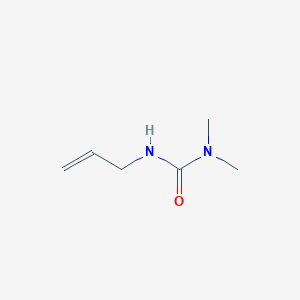
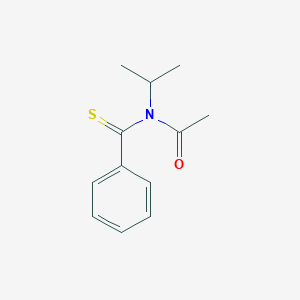


![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)

